2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a 4-fluoro-2-methoxyphenyl substituent on the pyridazinone ring and a furan-2-ylmethyl group on the acetamide moiety. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically privileged scaffold known for its role in modulating enzyme activity and receptor binding . The furan-2-ylmethyl side chain may contribute to solubility and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-25-16-9-12(19)4-5-14(16)15-6-7-18(24)22(21-15)11-17(23)20-10-13-3-2-8-26-13/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQIEZAJRGKVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Fluoro and Methoxy Substituents: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Furan-2-ylmethyl Group: This step might involve nucleophilic substitution reactions using furan-2-ylmethyl halides.
Final Acetamide Formation: The acetamide group can be introduced through amidation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or furan moieties.
Reduction: Reduction reactions can occur at the pyridazinone core or the acetamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone-acetamide derivatives exhibit structural diversity primarily in their aromatic substituents and side-chain modifications. Below is a systematic comparison with structurally related compounds:
Structural Modifications on the Pyridazinone Core
Modifications on the Acetamide Side Chain
Pharmacological and Physicochemical Data
Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:
- Antipyrine hybrids (e.g., 6c, 6i): Demonstrated anti-inflammatory and analgesic activity in preclinical models, with IC₅₀ values <10 µM against COX-2 .
- Piperazine-linked derivatives (e.g., 6g, 6h): Showed improved solubility (>50 µg/mL in PBS) compared to alkyl-chain analogs .
- Furan-containing analogs : Exhibited moderate metabolic stability in human liver microsomes (t₁/₂ >60 min), attributed to the furan’s resistance to oxidative degradation .
Biological Activity
The compound 2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(furan-2-ylmethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 383.4 g/mol. The structure includes a pyridazinone core with a fluoro-methoxyphenyl group and an acetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H18FN3O4 |
| Molecular Weight | 383.4 g/mol |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Fluoro-Methoxyphenyl Group : Electrophilic aromatic substitution using fluorinated and methoxylated benzene derivatives.
- Acetamide Formation : Acylation with acetic anhydride to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor binding, which can lead to various biological responses such as:
- Inhibition of Cell Proliferation : The compound shows potential in inhibiting cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in cancerous cells.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown potent activity against sensitive cancer cells through mechanisms involving DNA adduct formation and metabolic activation .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of compounds structurally related to this compound against MDA-MB231 (breast cancer) and Caco-2 (colorectal cancer) cell lines. Results demonstrated significant cell death at specific concentrations, indicating its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism revealed that similar compounds could inhibit topoisomerase I and IIα, key enzymes involved in DNA replication and transcription, thereby contributing to their anticancer efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
